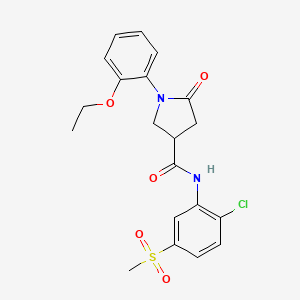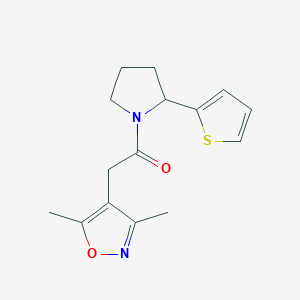
Naphthalen-1-yl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NDB, and it is a member of the benzothiazole family of compounds. NDB has been found to have a wide range of biological activities, making it a promising candidate for drug development and other applications.
Mecanismo De Acción
The mechanism of action of NDB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. NDB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. NDB has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that control inflammation and cell growth.
Biochemical and Physiological Effects:
NDB has been found to have a wide range of biochemical and physiological effects in the body. Studies have shown that NDB has antioxidant properties, which can help to protect cells from oxidative damage. NDB has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, NDB has been found to have anticancer properties, which can help to inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NDB in lab experiments is its wide range of biological activities. NDB has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for use in various types of experiments. However, one of the limitations of using NDB in lab experiments is its complex synthesis process. The synthesis of NDB requires specialized equipment and expertise, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of NDB. One potential direction is the development of new drugs based on the structure of NDB. NDB has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of NDB. Further research is needed to fully understand how NDB works in the body and how it produces its biological effects. Finally, future research could focus on the synthesis of NDB and the development of new methods for producing it in large quantities.
Métodos De Síntesis
The synthesis of NDB involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis of NDB are naphthalene and 1,2-benzothiazole-3-carboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with piperidine-4-carboxylic acid to form the amide intermediate. The amide is then cyclized to form the benzothiazole ring, followed by the addition of the naphthalene group to form the final product.
Aplicaciones Científicas De Investigación
NDB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NDB is in the development of new drugs. NDB has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make NDB a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
naphthalen-1-yl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(29-20-10-5-7-16-6-1-2-8-18(16)20)17-12-14-25(15-13-17)22-19-9-3-4-11-21(19)30(27,28)24-22/h1-11,17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVNJUUMLIBFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=CC=CC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]propanamide](/img/structure/B7453524.png)
![2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B7453528.png)
![1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7453530.png)

![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7453548.png)
![2-[1-(4-methylphenyl)-5-oxo-2-thiophen-2-ylpyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7453554.png)

![4-[2-Hydroxy-3-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propoxy]benzonitrile](/img/structure/B7453566.png)
![6-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7453568.png)
![ethyl 4-methyl-6-[3-(2-methylphenoxy)propanoyloxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7453574.png)
![N-[[3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine](/img/structure/B7453580.png)
![N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7453595.png)
![(E)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B7453599.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide](/img/structure/B7453603.png)
